Omiganan Retains MIC₉₀ Potency Against Vancomycin-Resistant S. aureus Within 2-Fold of Wild-Type
Omiganan demonstrates potent activity against S. aureus regardless of vancomycin susceptibility phenotype. The MIC₉₀ against vancomycin-tolerant, hVISA, and VISA strains was only two-fold greater than that against wild-type S. aureus, and VRSA isolates (MIC ≥16 μg/mL to vancomycin) were inhibited by omiganan at 16 μg/mL (mode for all groups). This stands in contrast to vancomycin, which requires MICs of ≥16 μg/mL to inhibit VRSA strains, representing a complete loss of susceptibility [1].
| Evidence Dimension | MIC₉₀ against S. aureus by vancomycin susceptibility phenotype |
|---|---|
| Target Compound Data | MIC₉₀: 32 μg/mL (all S. aureus tested); VRSA MIC: 16 μg/mL (mode) |
| Comparator Or Baseline | Wild-type S. aureus MIC₉₀: 16 μg/mL (baseline); Vancomycin MIC for VRSA: ≥16 μg/mL (resistant threshold) |
| Quantified Difference | 2-fold MIC₉₀ increase vs wild-type for tolerant/hVISA/VISA strains; omiganan MIC remains ≤64 μg/mL across all isolates vs vancomycin MIC ≥16 μg/mL for VRSA |
| Conditions | Broth microdilution (CLSI methods) against 109 contemporary MRSA isolates including vancomycin-tolerant (MBC/MIC ≥32), VISA (MIC 4–8 μg/mL), hVISA, and VRSA (MIC ≥16 μg/mL) |
Why This Matters
This evidence demonstrates that Omiganan's activity is uncoupled from vancomycin resistance mechanisms, making it a valuable reference compound for studying alternative antimicrobial strategies against multi-drug-resistant S. aureus.
- [1] Fritsche TR, Rhomberg PR, Sader HS, Jones RN. In vitro activity of omiganan pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus. Diagn Microbiol Infect Dis. 2008;60(4):399-403. View Source
